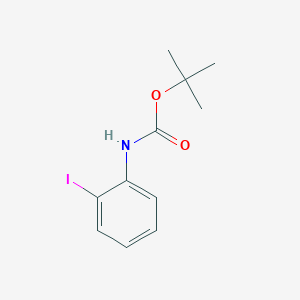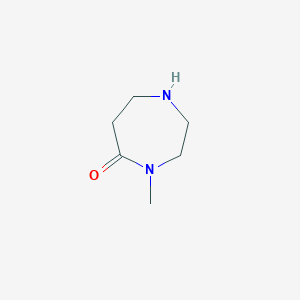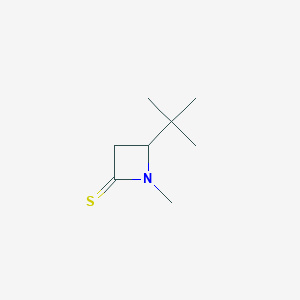![molecular formula C7H7NO2 B063068 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide CAS No. 193605-31-1](/img/structure/B63068.png)
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized through a variety of methods and has been shown to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide is not fully understood. However, studies have suggested that the compound may exert its effects through the inhibition of enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to increased levels of acetylcholine in the brain, which can result in improved cognitive function. Additionally, the compound may also exhibit its antitumor and anti-inflammatory activities through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, the compound has been shown to possess antiviral activity against certain viruses, such as herpes simplex virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide in lab experiments is its potential as a drug candidate. The compound has been shown to exhibit various activities that make it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity and yield. However, one limitation of using 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide in lab experiments is its potential toxicity. Studies have shown that the compound can exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide. One direction is the development of new drugs based on the compound. The various activities exhibited by the compound make it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and viral infections. Another direction is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound exerts its effects. Additionally, the compound's potential toxicity should be further investigated to determine its safety for use in humans. Finally, the compound's potential as a tool for chemical biology should be explored, as it may be useful for the study of various signaling pathways and enzymes.
Synthesemethoden
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide can be synthesized through a variety of methods, including the reaction of pyridine-2-carboxylic acid with ethyl acetoacetate, followed by cyclization and oxidation. The compound can also be synthesized through the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation. These methods have been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These activities make 2,3-Dihydrofuro[3,2-b]pyridine 4-oxide a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4-oxido-2,3-dihydrofuro[3,2-b]pyridin-4-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-2,4H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFXFIHJBRWEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1[N+](=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[3,2-b]pyridine 4-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)




![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)